molecular formula C11H9NO3 B11558955 2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione

2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Cat. No.: B11558955
M. Wt: 203.19 g/mol
InChI Key: CARYLZQUNZNQBB-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione involves several steps. One common method includes the reaction of indane-1,3-dione with hydroxymethylamine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid (MsOH) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-hydroxy-2-[(E)-hydroxymethyliminomethyl]inden-1-one

InChI

InChI=1S/C11H9NO3/c13-6-12-5-9-10(14)7-3-1-2-4-8(7)11(9)15/h1-5,13-14H,6H2/b12-5+

InChI Key

CARYLZQUNZNQBB-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/CO)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCO)O

Origin of Product

United States

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